molecular formula C16H24N2 B3045705 N-(2-(Piperidin-1-yl)cyclopentyl)aniline CAS No. 112217-85-3

N-(2-(Piperidin-1-yl)cyclopentyl)aniline

Cat. No.: B3045705
CAS No.: 112217-85-3
M. Wt: 244.37 g/mol
InChI Key: VFIXTSQXHNWTRH-UHFFFAOYSA-N
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Description

Structural Significance of Piperidine (B6355638) and Aniline (B41778) Moieties in Organic Chemistry

The piperidine and aniline moieties are fundamental building blocks in the design of bioactive molecules and functional materials. Their individual and combined contributions to the physicochemical and biological properties of a compound are well-documented.

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. nih.gov This structural motif is one of the most important fragments in drug design and is present in numerous pharmaceuticals and alkaloids. nih.govmdpi.com Its prevalence stems from its ability to confer desirable properties such as:

Basicity and Solubility: The nitrogen atom in the piperidine ring allows it to act as a base and form salts, which can improve the aqueous solubility and bioavailability of drug candidates.

Structural Rigidity and Flexibility: The chair-like conformation of the piperidine ring provides a rigid scaffold that can orient substituents in specific spatial arrangements, crucial for precise interactions with biological targets. nih.gov

Diverse Biological Activities: Piperidine derivatives exhibit a vast range of pharmacological effects, including anti-cancer, anti-diabetic, anti-inflammatory, analgesic, and antiviral properties. ijnrd.org They are key components in drugs targeting the central nervous system, such as antipsychotics and treatments for Alzheimer's disease. ijnrd.org

The aniline moiety consists of an amino group attached to a benzene (B151609) ring. It is a primary aromatic amine and a vital precursor in many industrial chemical syntheses. researchgate.net In the context of medicinal chemistry, the aniline scaffold is significant for several reasons:

Aromatic Interactions: The phenyl group can engage in π-π stacking and hydrophobic interactions with biological receptors.

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, facilitating strong binding to target proteins. researchgate.net

Synthetic Versatility: The aniline ring can be readily modified with various substituents to modulate electronic properties, lipophilicity, and metabolic stability, allowing for the fine-tuning of a molecule's activity and pharmacokinetic profile. rsc.org

The combination of a piperidine ring and an N-aryl group, as seen in the target molecule, is a common strategy in medicinal chemistry to create potent and selective ligands for various biological targets. nih.gov

Overview of Related Chemical Scaffolds and their Research Relevance

The structural framework of N-(2-(Piperidin-1-yl)cyclopentyl)aniline is related to several classes of compounds that have been extensively investigated for their therapeutic potential.

N-Aryl Piperidines: This class of compounds, where a piperidine ring is directly or indirectly connected to an aryl group via the nitrogen atom, is a privileged scaffold in drug discovery. Research has shown that these derivatives can act as potent agonists or antagonists for various receptors. For instance, N-aryl-piperidine derivatives have been synthesized and evaluated as potent agonists for the human histamine (B1213489) H3 receptor, which is a target for treating neurological and inflammatory disorders. nih.gov Other studies have explored heteroaromatic and aniline derivatives of piperidines as powerful ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), a key biomarker for cholinergic function in the brain. nih.gov

Aniline Derivatives: The broad utility of aniline and its derivatives is a cornerstone of chemical research. researchgate.net Modifications of the aniline structure have led to compounds with diverse applications. For example, some derivatives have been investigated for their anticonvulsant properties. researchgate.net In materials science, new aniline derivatives are polymerized to create semiconducting materials for use in chemical sensors. rsc.org The direct alkylation of aniline derivatives is also an active area of research for creating novel molecular structures. nih.gov

Cyclopentane-Containing Compounds: The cyclopentyl linker in the target molecule is also a relevant structural feature. Cyclopentane (B165970) rings are incorporated into various bioactive molecules. For instance, N-cyclopentylaniline is a known chemical entity, and related cyclopentenediones, which are metabolites from various natural sources, have been reported to possess anti-inflammatory and cytostatic activities. nih.govresearchgate.net The synthesis of N-cyclopentyl derivatives is a strategy employed in the development of agonists for targets like the cannabinoid receptor 2 (CB2), which is involved in modulating inflammation. researchgate.net

The table below summarizes the research relevance of these related chemical scaffolds.

Research Relevance of Related Chemical Scaffolds
ScaffoldKey Structural FeaturesPrimary Research AreasExample Applications
N-Aryl PiperidinesPiperidine ring N-substituted with an aromatic groupMedicinal Chemistry, PharmacologyHistamine H3 receptor agonists, Vesicular acetylcholine transporter (VAChT) ligands nih.govnih.gov
Aniline DerivativesSubstituted phenylamine coreMedicinal Chemistry, Materials ScienceAnticonvulsant agents, Semiconducting polymers for sensors rsc.orgresearchgate.net
Cyclopentane DerivativesFive-membered carbocyclic ringMedicinal Chemistry, Natural Product SynthesisAnti-inflammatory agents, Cannabinoid receptor modulators researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-piperidin-1-ylcyclopentyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-3-8-14(9-4-1)17-15-10-7-11-16(15)18-12-5-2-6-13-18/h1,3-4,8-9,15-17H,2,5-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIXTSQXHNWTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCC2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550022
Record name N-[2-(Piperidin-1-yl)cyclopentyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112217-85-3
Record name N-[2-(Piperidin-1-yl)cyclopentyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 2 Piperidin 1 Yl Cyclopentyl Aniline

Direct Synthetic Routes to N-(2-(Piperidin-1-yl)cyclopentyl)aniline

The direct synthesis of this compound has been documented through a specific nucleophilic substitution pathway. This method provides a straightforward route to the target compound from readily available precursors.

Exploration of Specific Reaction Pathways and Conditions for this compound

The primary synthetic pathway to this compound involves the reaction of a halogenated cyclopentyl piperidine (B6355638) derivative with aniline (B41778). chemicalbook.com Specifically, the reaction proceeds via a nucleophilic substitution mechanism where aniline displaces a chloro group on the cyclopentyl ring. chemicalbook.com

The established reaction conditions require heating the precursors at 95°C for 20.5 hours. chemicalbook.com Following the heating period, the reaction mixture is kept at room temperature for an additional five days to ensure completion. chemicalbook.com This thermal condition suggests a significant activation energy barrier for the substitution reaction, necessitating elevated temperatures for a prolonged period to drive the reaction forward.

Precursor Compounds and Starting Materials in the Synthesis of this compound

The key starting materials for this synthesis are:

trans-1-(2-chlorocyclopentyl)piperidine : This compound serves as the electrophile, providing the piperidin-1-yl)cyclopentyl backbone. chemicalbook.com The trans stereochemistry of the precursor is a critical detail that likely influences the stereochemical outcome of the final product.

Aniline : Acting as the nucleophile, aniline introduces the phenylamino (B1219803) moiety to the cyclopentyl ring. chemicalbook.com

Yield Optimization and Reaction Efficiency in this compound Synthesis

The reported synthesis indicates that the reaction does not proceed with perfect selectivity, resulting in a distribution of products. chemicalbook.com In one documented experiment, the reaction yielded 3.52 g of the target compound, this compound (CAS No. 112217-85-3), alongside 6.27 g of a second product (CAS No. 112217-86-4), likely an isomer. chemicalbook.combldpharm.com

This product distribution highlights a key challenge in the synthesis: maximizing the yield of the desired isomer. Optimization efforts would likely focus on modifying reaction parameters such as temperature, reaction time, solvent, and the potential use of a catalyst or base to improve the regioselectivity and stereoselectivity of the nucleophilic substitution, thereby enhancing the reaction's efficiency toward the desired product.

Table 1: Summary of Direct Synthesis of this compound

Parameter Details Source
Reaction Type Nucleophilic Substitution chemicalbook.com
Precursors trans-1-(2-chlorocyclopentyl)piperidine, Aniline chemicalbook.com
Conditions 95°C for 20.5 hours, then 5 days at room temperature chemicalbook.com
Product Yields Product 1 (Target): 3.52 g; Product 2 (Isomer): 6.27 g chemicalbook.com

Advanced Synthetic Approaches for Analogues and Derivatives of this compound

The generation of analogues and derivatives of the title compound requires more advanced and versatile synthetic strategies that allow for the introduction of functional groups on either the piperidine or cyclopentyl rings.

Strategies for Piperidine Ring Functionalization in Related Aniline Derivatives

Functionalization of the piperidine ring is a well-explored area, offering numerous strategies to create diverse analogues. researchgate.net These methods can be broadly categorized into building the ring from functionalized precursors or modifying the pre-existing piperidine scaffold.

Construction from Acyclic Precursors : One common approach is to construct the piperidine ring from linear starting materials that already contain the desired substituents. Methods such as reductive amination, where an amine reacts with a diketone, or intramolecular cyclization of amino-aldehydes can produce highly substituted piperidines. nih.govmdpi.comresearchgate.net

Direct C-H Functionalization : A more modern and efficient strategy is the direct functionalization of the piperidine ring's C-H bonds. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials. Rhodium-catalyzed C-H insertion reactions, for example, can introduce new functional groups at specific positions. nih.govnih.gov The site-selectivity (i.e., at the C2, C3, or C4 position) can be controlled by the choice of the rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.govresearchgate.net For instance, N-Boc-piperidine can be functionalized at the C2 position using a specific rhodium catalyst, while other catalysts and protecting groups can direct functionalization to the C4 position. nih.gov Photoredox catalysis has also emerged as a powerful tool for the C-H arylation of piperidine derivatives with high diastereoselectivity. chemrxiv.org

Functionalization via Pyridine (B92270) Hydrogenation : Another prevalent method involves the functionalization of a pyridine ring, which is subsequently hydrogenated to the corresponding substituted piperidine. researchgate.netnih.gov This allows access to a wide variety of substitution patterns, as pyridine chemistry is extensive.

Strategies for Cyclopentyl Ring Functionalization in Related Aniline Derivatives

Synthesizing analogues with a functionalized cyclopentyl ring often relies on using a pre-functionalized starting material, as direct C-H functionalization of the cyclopentane (B165970) ring in the final molecule can be challenging.

Use of Functionalized Cyclopentane Precursors : A robust strategy is to begin the synthesis with a cyclopentane ring that already bears the desired functional groups. For instance, functionalized cyclopentanones can serve as versatile starting points for multicatalytic cascade reactions to build densely functionalized α-hydroxycyclopentanones, which can then be further elaborated. nih.gov Similarly, starting with functionalized cyclopentane epoxides allows for ring-opening reactions with amines like aniline, which installs both the amino and a hydroxyl group onto the ring in a stereocontrolled manner. researchgate.net

Cycloaddition Reactions : Various cycloaddition strategies can be employed to construct the functionalized cyclopentyl amine core. A photochemical intermolecular formal [3+2] cycloaddition between a cyclopropylimine and an alkene can generate highly functionalized cyclopentylamines in a single step. chemrxiv.org The aza-Piancatelli reaction, a cascade rearrangement of furylcarbinols with an amine, is another powerful method for accessing densely functionalized 4-aminocyclopentenones. escholarship.org

Ring Expansion and Rearrangement : Methodologies involving ring expansion or the reductive opening of a cyclopropane (B1198618) ring can also lead to functionalized cyclopentane systems. researchgate.netbeilstein-journals.org For example, the reductive opening of a cyclopropane ring within a chiral Ni(II) complex can lead to functionalized cysteine derivatives, showcasing a route to stereoselective functionalization. beilstein-journals.org

Table 2: Summary of Synthetic Strategies for Analogues

Ring System Strategy Description Key Methods
Piperidine Pre-functionalization Building the ring from already substituted acyclic precursors. Reductive Amination, Intramolecular Cyclization nih.govmdpi.com
Direct Functionalization Modifying C-H bonds on a pre-formed piperidine ring. Rhodium-catalyzed C-H Insertion, Photoredox Catalysis nih.govchemrxiv.org
Cyclopentyl Pre-functionalization Starting the synthesis with an already substituted cyclopentane. Using functionalized cyclopentanones or epoxides nih.govresearchgate.net
Ring Construction Building the functionalized ring during the synthesis. [3+2] Cycloadditions, Aza-Piancatelli Rearrangement chemrxiv.orgescholarship.org

Functionalization of the Aniline Moiety in this compound Analogues

The aniline moiety of this compound and its analogues is amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. The amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. openstax.org However, the high reactivity can sometimes lead to polysubstitution. openstax.org To overcome this, the reactivity of the amino group can be modulated by converting it to an amide. The resulting acetanilide (B955) is still an ortho-, para- director but is less activating, allowing for monosubstitution reactions. libretexts.org For example, bromination of an N-arylamide occurs cleanly to give a monobromo product, which can then be hydrolyzed back to the free amine. openstax.org

Another key functionalization strategy is the formation of diazonium salts. Primary arylamines react with nitrous acid to yield stable arenediazonium salts, which are versatile intermediates. openstax.org The diazonio group can be replaced by a wide range of nucleophiles in what are known as Sandmeyer reactions, allowing for the introduction of halides, cyano groups, and hydroxyl groups. openstax.org Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic rings, such as phenols and other arylamines, to produce brightly colored azo compounds. openstax.org

The table below summarizes common electrophilic aromatic substitution reactions on aniline, which are applicable to the aniline moiety of the target compound and its analogues.

Reaction Reagents Product(s) Notes
BrominationBr₂/H₂O2,4,6-TribromoanilineRapid reaction, difficult to stop at monosubstitution. openstax.org
NitrationHNO₃/H₂SO₄Mixture of o-, m-, and p-nitroanilineReaction is complex due to oxidation and the formation of the anilinium ion.
SulfonationFuming H₂SO₄p-Aminobenzenesulfonic acid (Sulfanilic acid)The initial product is the anilinium salt, which rearranges to the final product upon heating.
Friedel-Crafts Alkylation/AcylationR-X/AlCl₃ or RCOCl/AlCl₃No reactionThe amino group complexes with the Lewis acid catalyst, deactivating the ring. openstax.orglibretexts.org

Catalytic Methodologies for Synthesis of this compound and its Analogues (e.g., Palladium-catalyzed, Nickel-catalyzed)

Modern catalytic methods, particularly those employing palladium and nickel, have become indispensable for the synthesis of N-aryl amines, including this compound and its analogues. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example and offers a general and efficient route for the formation of C–N bonds. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. acs.org The choice of ligand is crucial for the success of the reaction and a wide variety of phosphine-based ligands have been developed to accommodate a broad range of substrates. acs.org

Nickel-catalyzed amination has emerged as a cost-effective and powerful alternative to palladium-based systems. acs.org Nickel catalysts can effectively couple aryl chlorides and sulfamates with various amines, including cyclic secondary amines like piperidine. acs.orgnih.gov These reactions often proceed under mild conditions and are tolerant of a wide array of functional groups. acs.org The use of green solvents, such as 2-methyl-THF, further enhances the appeal of these nickel-catalyzed methodologies. acs.orgnih.gov

The table below provides a general comparison of palladium- and nickel-catalyzed amination reactions for the synthesis of N-aryl amines.

Catalyst System Electrophile Scope Amine Scope Typical Conditions Advantages Disadvantages
PalladiumAryl iodides, bromides, chlorides, triflatesPrimary and secondary alkyl and aryl aminesPd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand (e.g., BINAP, XPhos), base (e.g., NaOtBu), solvent (e.g., toluene), 80-110 °CBroad substrate scope, high yields, well-establishedCatalyst can be expensive, ligand sensitivity
NickelAryl chlorides, sulfamates, bromidesPrimary and secondary alkyl and aryl amines, heterocyclesNi precatalyst (e.g., NiCl₂(DME)), NHC ligand (e.g., SIPr), base (e.g., NaOtBu), solvent (e.g., 2-Me-THF), 80 °CLower cost catalyst, effective with aryl chlorides, tolerant of heterocycles acs.orgnih.govCan be sensitive to air and moisture, scope may be narrower than palladium for some substrates

Application of Multicomponent Reactions in the Synthesis of Related Piperidine-Aniline Compounds (e.g., Ugi-type reactions)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a particularly powerful MCR for the synthesis of peptide-like molecules and other complex structures. nih.gov The classical Ugi-4CR involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminocarboxamide. nih.gov

While the direct synthesis of this compound via a classical Ugi reaction may not be straightforward, the principles of MCRs can be applied to generate structurally related piperidine-aniline compounds. For instance, a diamine could be used as the amine component, which, after the Ugi reaction, would yield a product with a piperidine or other N-heterocyclic moiety attached to a peptidic backbone. The versatility of the Ugi reaction allows for the rapid generation of libraries of compounds by systematically varying the four components. researchgate.net

The general scheme of the Ugi four-component reaction is depicted below:

R¹-CHO + R²-NH₂ + R³-COOH + R⁴-NC → R¹R²N-CH(R¹)-CO-NH-R⁴ + H₂O

This reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise manner. nih.gov The resulting intermediate undergoes a Mumm rearrangement to furnish the final α-acylaminocarboxamide product. nih.gov

Chemical Reactivity and Transformations of this compound

Reactions Involving the Aniline Nitrogen in this compound

The aniline nitrogen in this compound retains the characteristic nucleophilicity of a secondary arylamine and can participate in a variety of chemical transformations. Acylation is a common reaction, where the aniline nitrogen reacts with acid chlorides or anhydrides to form the corresponding amide. This transformation is often performed in the presence of a base, such as pyridine, to neutralize the acidic byproduct. The formation of an amide can be useful for modulating the electronic properties of the aniline ring, as discussed in section 2.2.3. libretexts.org

Alkylation of the aniline nitrogen can also be achieved, though it can be more challenging to control than acylation. Reaction with alkyl halides can lead to the corresponding tertiary amine. However, overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for N-alkylation.

Reactions Involving the Piperidine Nitrogen in this compound

The piperidine nitrogen in the title compound is a tertiary amine and exhibits typical reactivity for this functional group. It is basic and nucleophilic, and can be protonated by acids to form a piperidinium (B107235) salt. The lone pair of electrons on the nitrogen can also participate in reactions with electrophiles. For example, alkylation with an alkyl halide would lead to the formation of a quaternary ammonium salt. asu.edu

The piperidine nitrogen can also direct reactions on the piperidine ring itself. For instance, α-functionalization of N-alkyl piperidines can be achieved through the formation of an enamine or an iminium ion intermediate. acs.org These intermediates can then react with various nucleophiles to introduce substituents at the carbon atom adjacent to the nitrogen. acs.org

Transformations on the Cyclopentyl Ring of this compound

The cyclopentyl ring in this compound is a saturated carbocyclic system and is generally less reactive than the aniline or piperidine moieties. However, under certain conditions, transformations on the cyclopentyl ring can be effected. Free-radical halogenation could introduce a halogen substituent onto the ring, although this process would likely lack regioselectivity.

More sophisticated catalytic methods can achieve selective C-H functionalization of cycloalkanes, though this remains a challenging area of synthesis. Ring-opening reactions of the cyclopentyl ring are also conceivable under specific conditions, for example, through the use of transition metal catalysts. Nickel-catalyzed ring-opening allylation of cyclopropanols has been reported, and analogous reactivity might be explored for cyclopentyl systems under appropriate conditions. organic-chemistry.org Additionally, ring contraction of cyclic amines has been demonstrated through rearrangement of their corresponding hydroxylamines, suggesting a potential, albeit indirect, route for modifying the cyclopentyl scaffold. researchgate.net

Intramolecular Cyclization and Ring-forming Reactions of Derivatives

The development of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Derivatives of this compound, which possess reactive sites on the aniline or cyclopentyl rings, can undergo intramolecular cyclization to yield novel polycyclic structures. These reactions are often contingent on the nature of the substituents and the reaction conditions employed.

One common strategy involves the introduction of a suitable functional group on the aniline ring that can react with a position on the cyclopentyl or piperidine ring. For instance, N-aryl acrylamide (B121943) derivatives can undergo metal-free photoredox-catalyzed cyclization to produce oxindole (B195798) derivatives. mdpi.com While not a direct derivative of the title compound, this methodology highlights a potential pathway where an acryloyl group attached to the aniline nitrogen could cyclize onto the phenyl ring.

In a similar vein, the intramolecular cyclization of N-aryl amides has been developed as a strategy to synthesize 3-amino oxindoles. This reaction proceeds through the formation of a 2-azaallyl anion which then cyclizes. rsc.org For a derivative of this compound, this could involve the formation of an amide at the aniline nitrogen, followed by base-mediated cyclization.

Furthermore, palladium-catalyzed intramolecular cyclization is a powerful tool for forming new rings. For example, the cyclization of 2-chloro-N-(2-vinyl)aniline derivatives can be controlled by the choice of ligand to selectively produce five-, six-, or seven-membered heteroaromatics. whiterose.ac.uk A suitably functionalized derivative of this compound could potentially undergo analogous transformations to create fused piperidine-cyclopentane-aniline systems.

Research into the synthesis of fused bicyclic piperidines has demonstrated various strategies to construct novel cores for medicinal chemistry, often involving the cyclization of precursors containing both a piperidine and another ring system. nih.gov These approaches underscore the potential for derivatives of this compound to serve as precursors for complex, three-dimensional molecules.

Table 1: Examples of Intramolecular Cyclization Reactions in Related Systems

Starting Material TypeReaction ConditionsProduct TypeReference
N-Aryl AcrylamideVisible light, 4CzIPN (photocatalyst), H₂O, AldehydeOxindole mdpi.com
N-Aryl AmideBase (e.g., KHMDS)3-Amino Oxindole rsc.org
2-Chloro-N-(2-vinyl)anilinePd Catalyst, LigandIndole, Carbazole, Acridine, or Dibenzazepine whiterose.ac.uk

Halogenation and Functional Group Interconversion in Related Piperidine-Aniline Systems

The aniline moiety of this compound and related systems is susceptible to electrophilic aromatic substitution, including halogenation. The directing effects of the amino group and the bulky cyclopentylpiperidine substituent play a crucial role in determining the regioselectivity of these reactions.

The direct halogenation of anilines is a well-established transformation. youtube.com For instance, treatment of aniline with bromine water leads to the formation of 2,4,6-tribromoaniline. In the case of this compound, the steric hindrance imposed by the substituent at the ortho position would likely influence the position of halogenation, favoring the para position and potentially one of the ortho positions. The kinetics and mechanism of aniline halogenation have been studied using reagents like chloramine-T, indicating a second-order reaction that is first order in both the substrate and the halogenating agent. core.ac.uk

The halogenation of N,N-dialkylaniline N-oxides with thionyl halides provides a method for the regioselective halogenation of electron-rich aromatic rings. nih.gov This approach allows for selective para-bromination or ortho-chlorination. While requiring initial N-oxidation, this method could offer a route to specifically halogenated derivatives of the title compound. A study on the halogenation of various aniline compounds revealed that N- and ring-substitutions significantly impact the formation of halogenated byproducts. nih.gov

Functional group interconversion (FGI) encompasses a broad range of transformations that convert one functional group into another. For halogenated derivatives of this compound, the introduced halogen can serve as a handle for further modifications, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 2: Halogenation Methods for Aniline and Related Compounds

Substrate TypeReagent(s)Product TypeKey FindingsReference
AnilineBromine water2,4,6-TribromoanilineIllustrates the activating and directing effect of the amino group. youtube.com
Aromatic Primary AminesChloramine-TChloroanilinesReaction is first order in both substrate and chloramine-T. core.ac.uk
N,N-Dialkylaniline N-OxidesThionyl Bromide or Thionyl Chloridepara-Bromo or ortho-Chloro N,N-DialkylanilinesRegioselective halogenation via N-oxide intermediate. nih.gov
Substituted AnilinesFree Chlorine or BromineHaloacetonitriles and other byproductsN- and ring-substituents influence byproduct formation. nih.gov

Stereochemical Aspects and Conformational Analysis of N 2 Piperidin 1 Yl Cyclopentyl Aniline

Identification and Characterization of Chiral Centers and Stereoisomers in N-(2-(Piperidin-1-yl)cyclopentyl)aniline

This compound possesses two chiral centers at the C1 and C2 positions of the cyclopentane (B165970) ring. The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These are the (1R,2R) and (1S,2S) enantiomers, which constitute the trans diastereomer, and the (1R,2S) and (1S,2R) enantiomers, which form the cis diastereomer.

The relative orientation of the aniline (B41778) and piperidine (B6355638) substituents on the cyclopentane ring defines the diastereomeric relationship. In the cis diastereomer, both substituents are on the same face of the cyclopentane ring, whereas in the trans diastereomer, they are on opposite faces. The absolute configuration of each stereoisomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules.

Table 1: Possible Stereoisomers of this compound

DiastereomerEnantiomer 1Enantiomer 2
trans(1R,2R)-N-(2-(Piperidin-1-yl)cyclopentyl)aniline(1S,2S)-N-(2-(Piperidin-1-yl)cyclopentyl)aniline
cis(1R,2S)-N-(2-(Piperidin-1-yl)cyclopentyl)aniline(1S,2R)-N-(2-(Piperidin-1-yl)cyclopentyl)aniline

The characterization of these stereoisomers typically relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. In ¹H NMR spectroscopy, the coupling constants between the protons at C1 and C2 of the cyclopentane ring can provide valuable information about the relative stereochemistry. Generally, a larger coupling constant is observed for trans isomers compared to cis isomers. X-ray crystallography provides unambiguous determination of the solid-state conformation and absolute stereochemistry. nih.gov

Stereoselective Synthetic Strategies for this compound Isomers

The controlled synthesis of specific stereoisomers of this compound is crucial for investigating their individual properties. While specific stereoselective routes for this exact compound are not extensively documented, general strategies for the synthesis of chiral 1,2-diaminocyclopentanes and substituted piperidines can be adapted. nih.govmdpi.com

One potential approach involves the stereoselective synthesis of a 2-aminocyclopentanol (B113218) precursor, where the relative stereochemistry of the amino and hydroxyl groups is controlled. Subsequent activation of the hydroxyl group and nucleophilic substitution with piperidine would yield the desired product. The initial stereocontrol can be achieved through methods such as substrate-controlled reduction of a 2-aminocyclopentanone or through the use of chiral auxiliaries or catalysts.

Alternatively, a strategy starting from cyclopentene (B43876) oxide could be employed. The regioselective and stereoselective ring-opening of the epoxide with aniline, followed by the introduction of the piperidine moiety at the adjacent carbon with inversion of stereochemistry, could lead to the formation of a specific diastereomer. The choice of catalyst and reaction conditions is critical in directing the stereochemical outcome of the epoxide opening. nih.gov

A synthesis route has been described from trans-1-(2-chlorocyclopentyl)piperidine and aniline, which would be expected to produce the trans diastereomer of this compound. chemicalbook.com Diastereoselective synthesis of trans-2-substituted cyclopentylamines has been achieved through a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. nih.gov

Conformational Preferences and Dynamics of the this compound Scaffold

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry), which rapidly interconvert. The substituents on the ring will preferentially occupy positions that minimize steric interactions. For a 1,2-disubstituted cyclopentane, the trans isomer is generally more stable than the cis isomer due to reduced steric hindrance.

The piperidine ring typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations. In the chair conformation, substituents can occupy either axial or equatorial positions. The substituent at the nitrogen atom, in this case, the cyclopentyl group, will influence the conformational equilibrium of the piperidine ring.

Computational modeling and spectroscopic methods like NMR can provide insights into the low-energy conformations of the molecule. Dynamic NMR studies can reveal the energy barriers associated with conformational interconversions. nih.gov

Diastereomeric and Enantiomeric Resolution Techniques for this compound

Since the synthesis of this compound may result in a mixture of stereoisomers, effective resolution techniques are necessary to isolate the individual diastereomers and enantiomers.

Diastereomeric Resolution:

Diastereomers have different physical properties, such as boiling points, melting points, and solubility, which can be exploited for their separation. Fractional crystallization is a common method where the mixture of diastereomers is recrystallized from a suitable solvent, leading to the preferential crystallization of one diastereomer. Chromatographic techniques, such as column chromatography on silica (B1680970) gel, can also be effective for separating diastereomers due to their different affinities for the stationary phase. dergipark.org.trchromatographytoday.com

Enantiomeric Resolution:

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. The most common method for resolving enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic mixture of the amine with a chiral resolving agent, which is typically a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts can then be separated by fractional crystallization. After separation, the individual enantiomers of the amine can be recovered by treating the salts with a base.

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for both analytical and preparative separation of enantiomers. derpharmachemica.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation. mdpi.com

Spectroscopic and Structural Characterization of N 2 Piperidin 1 Yl Cyclopentyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N-(2-(Piperidin-1-yl)cyclopentyl)aniline, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aniline (B41778), cyclopentyl, and piperidine (B6355638) protons. The aromatic protons of the aniline group would typically appear in the downfield region (~6.5-7.5 ppm). The N-H proton of the secondary amine would likely present as a broad signal, the chemical shift of which can be concentration-dependent, and its signal would disappear upon D₂O exchange. libretexts.orgopenstax.org The hydrogens on carbons adjacent to the nitrogen atoms (on both the cyclopentyl and piperidine rings) are expected to be deshielded and appear in the range of 2.3-3.0 ppm. libretexts.org The remaining aliphatic protons of the cyclopentyl and piperidine rings would resonate in the upfield region, typically between 1.4 and 2.2 ppm. hmdb.cachemicalbook.com The vicinal coupling constants (³JHH) between protons on the cyclopentyl ring would be crucial for determining the relative stereochemistry of the substituents. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the phenyl ring are expected to resonate in the aromatic region (~110-150 ppm). Carbons directly bonded to nitrogen atoms are characteristically deshielded, appearing approximately 20 ppm further downfield than their counterparts in a similar alkane structure. openstax.org Therefore, the carbons at the points of attachment on the cyclopentyl and piperidine rings would have distinct chemical shifts. The remaining aliphatic carbons of the two rings would appear in the upfield region of the spectrum.

Predicted NMR Data: Based on data from analogous structures, the following table summarizes the predicted chemical shifts for this compound.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aniline Aromatic C-H6.5 - 7.5110 - 130
Aniline Quaternary C-140 - 150
Aniline N-HVariable (broad)-
Cyclopentyl C-H (adjacent to N)~2.5 - 3.5~55 - 70
Piperidine C-H (adjacent to N)~2.3 - 2.8~50 - 60
Cyclopentyl & Piperidine other C-H1.4 - 2.2~20 - 40

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (molecular formula C₁₆H₂₄N₂), the molecular weight is 244.38 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 244. The nitrogen rule in mass spectrometry states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound. pressbooks.pub

The fragmentation pattern is anticipated to be dominated by α-cleavage, a characteristic pathway for amines where the C-C bond adjacent to the nitrogen atom is broken. libretexts.orgopenstax.orgmiamioh.edu This process leads to the formation of resonance-stabilized, nitrogen-containing cations. Two primary α-cleavage pathways are possible for the parent molecule:

Cleavage of the bond between the cyclopentyl ring and the piperidine group, leading to a piperidinyl-containing fragment or a cyclopentyl-aniline fragment.

Cleavage within the cyclopentyl ring adjacent to a nitrogen-bearing carbon.

A prominent fragment would be expected from the loss of a cyclopentyl radical from the piperidine nitrogen, or cleavage of the cyclopentyl ring itself. The base peak in the spectrum would likely correspond to the most stable cation formed through these processes. For cyclic amines, the molecular ion peak is often strong, and an M-1 peak (loss of a hydrogen radical) is also common. miamioh.edu

Predicted Key MS Fragments:

m/z Value Predicted Fragment Identity Fragmentation Pathway
244[C₁₆H₂₄N₂]⁺Molecular Ion (M⁺)
243[C₁₆H₂₃N₂]⁺M-1; Loss of H•
175[C₁₁H₁₅N₂]⁺Loss of cyclopentyl radical (•C₅H₉)
160[C₁₁H₁₄N]⁺Loss of aniline radical (•C₆H₅NH)
84[C₅H₁₀N]⁺Piperidinyl cation fragment

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. cardiff.ac.uk The spectra arise from the vibrations of chemical bonds and can be used as a molecular fingerprint.

For this compound, the key expected vibrational modes include:

N-H Stretch: A characteristic absorption for the secondary amine (aniline nitrogen) is expected in the IR spectrum between 3300 and 3500 cm⁻¹. This band is typically sharper and less intense than the O-H stretch of alcohols. libretexts.orgpressbooks.pub

C-H Stretch: Aromatic C-H stretching vibrations from the aniline ring will appear above 3000 cm⁻¹. Aliphatic C-H stretching from the cyclopentyl and piperidine rings will be observed just below 3000 cm⁻¹.

Aromatic C=C Stretch: The benzene (B151609) ring will exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

N-H Bend: A bending vibration for the secondary amine is expected in the 1500-1600 cm⁻¹ range. libretexts.org

C-N Stretch: The C-N stretching vibrations for both the aromatic and aliphatic amines will produce absorptions in the 1000-1350 cm⁻¹ range. libretexts.org

Raman spectroscopy would provide complementary information, as symmetric vibrations and non-polar bonds often produce strong Raman signals. cardiff.ac.uk For instance, the symmetric breathing mode of the aromatic ring would be a prominent feature in the Raman spectrum. Differences in crystal packing can lead to variations in the IR and Raman spectra of different polymorphic forms of a compound. americanpharmaceuticalreview.com

Predicted Vibrational Frequencies:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
N-H Bend1500 - 1600Medium
Aliphatic C-N Stretch1000 - 1250Medium
Aromatic C-N Stretch1200 - 1350Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govresearchgate.net If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov

A crystal structure would unambiguously confirm the connectivity of the atoms and establish the relative stereochemistry of the substituents on the cyclopentyl ring (i.e., whether they are cis or trans to each other). It would also reveal the preferred conformation of both the cyclopentyl and piperidine rings. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the aniline N-H group, which govern the solid-state properties of the compound. This technique is the primary method for determining the absolute configuration of a chiral molecule if it is enantiomerically pure. nih.gov

Advanced Spectroscopic Techniques Applied to Related Compounds

For a molecule with a complex NMR spectrum, such as this compound, advanced spectroscopic techniques are invaluable for complete structural assignment.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would establish proton-proton coupling networks, helping to trace the connectivity within the cyclopentyl and piperidinyl rings.

HSQC would correlate each proton with the carbon to which it is directly attached, aiding in the assignment of the ¹³C spectrum.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule (aniline to cyclopentyl, and cyclopentyl to piperidine).

Computational Chemistry: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be used to predict spectroscopic properties. cardiff.ac.uk By calculating theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and other properties for possible isomers or conformers, a comparison with experimental data can help to confirm the correct structure. cardiff.ac.uk

These advanced methods, while not directly reported for the title compound, are routinely applied to structurally similar N-aryl amines and vicinal diamines to achieve unambiguous characterization. nih.govnih.gov

Computational and Theoretical Investigations of N 2 Piperidin 1 Yl Cyclopentyl Aniline

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of N-(2-(Piperidin-1-yl)cyclopentyl)aniline. DFT methods can be used to determine the molecule's optimized geometry, vibrational frequencies, and electronic structure. researchgate.net Such calculations provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for interaction with other molecules.

For instance, DFT studies on aniline (B41778) and its derivatives have provided detailed insights into the structural changes that occur upon ionization. researchgate.net Similar calculations for this compound would elucidate the influence of the piperidinyl and cyclopentyl substituents on the electronic properties of the aniline core. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles, which together define the molecule's preferred three-dimensional shape.

Illustrative Data from DFT Calculations:

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-5.8 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-0.2 eVIndicates the molecule's ability to accept electrons.
Dipole Moment2.5 DProvides information on the molecule's overall polarity.

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in different environments, such as in aqueous solution or within a lipid bilayer. nih.gov These simulations can provide a detailed picture of the compound's conformational flexibility, its interactions with solvent molecules, and its potential to permeate biological membranes. mdpi.com

An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and then calculating the forces between all atoms to predict their movements over a specific period. The resulting trajectory provides a wealth of information about the molecule's accessible conformations and its dynamic properties. For this compound, MD simulations could explore the rotational freedom around the single bonds connecting the cyclopentyl ring to the aniline and piperidine (B6355638) moieties, identifying the most stable conformations in a physiological environment.

Computational Structure-Activity Relationship (SAR) Studies for Related Scaffolds

Computationally, this can be achieved by building a model that correlates the structural properties of a series of related compounds with their measured biological activity. This often involves calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and using statistical methods to find a quantitative relationship. For this compound, a hypothetical SAR study might involve computationally generating derivatives with different substituents on the aniline or piperidine rings and predicting their potential activity based on models developed for similar compounds.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific biological target, such as a protein or enzyme. jbcpm.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its receptor. nih.govjscimedcentral.com For this compound, docking studies could be performed to explore its potential interactions with various receptors, such as sigma receptors, which are known to bind piperidine-containing ligands. nih.gov

The process involves generating a three-dimensional structure of the target protein and then computationally "docking" the ligand into the active site. The docking algorithm samples different orientations and conformations of the ligand and scores them based on their predicted binding energy. jbcpm.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Example of Molecular Docking Results:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Sigma-1 Receptor-8.5TYR103, GLU172
VAChT-7.9PHE188, TRP315

Note: This table is for illustrative purposes and does not represent actual docking results for this compound.

Conformational Analysis through Theoretical Methods

Theoretical conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. nih.govresearchgate.netrsc.org For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is crucial, as the biologically active conformation may not be the lowest energy state in isolation. mdpi.com

Various computational methods can be used for conformational analysis, from systematic searches of the potential energy surface to more advanced techniques like replica exchange molecular dynamics (REMD). nih.gov These methods can generate a population of low-energy conformers, providing insight into the molecule's shape and flexibility. The results of such an analysis for this compound would highlight the preferred spatial arrangements of the aniline, cyclopentyl, and piperidine rings relative to one another.

Academic Research Applications and Mechanistic Studies of N 2 Piperidin 1 Yl Cyclopentyl Aniline

Molecular Interaction Studies and Ligand Binding Assessment

Molecular interaction and ligand binding studies are fundamental to understanding how a chemical compound exerts its effects at a molecular level. For a molecule like N-(2-(Piperidin-1-yl)cyclopentyl)aniline, such studies would aim to identify its biological targets and elucidate the nature of its interactions with them.

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level

The piperidine (B6355638) moiety is a common feature in many enzyme inhibitors. For instance, a series of N-piperidinyl-benzimidazolone derivatives were identified as inhibitors of 8-oxo-Guanine DNA Glycosylase 1 (OGG1), an enzyme involved in base excision repair. nih.gov Researchers optimized an initial weak inhibitor into a potent compound with an IC50 of 200 nM, demonstrating selectivity over other enzymes in the same pathway. nih.gov

Should this compound be investigated as a potential enzyme inhibitor, studies would focus on:

Screening: Testing its activity against a panel of enzymes to identify potential targets.

Kinetics: Performing enzyme kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (competitive, non-competitive, uncompetitive).

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of the compound bound to its target enzyme. This would reveal the specific amino acid residues involved in the binding interaction and the conformation adopted by the inhibitor.

The following table illustrates the type of data generated during an enzyme inhibition study, using substituted N-piperidinyl-benzimidazolones as an example. nih.gov

CompoundTarget EnzymeIC50 (nM)Selectivity Notes
TH8535 OGG1200Selective over other base excision repair enzymes like SMUG1 and Fpg.
Analog 1 OGG1>10,000Weak inhibition observed.
Analog 2 OGG11,500Moderate inhibition, optimized from Analog 1.

This table is illustrative and based on data for analogous compounds, not this compound itself.

Investigation of Receptor Modulation Principles

Compounds containing the N-(piperidin-1-yl) fragment have been explored as receptor modulators. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) is a well-characterized antagonist and inverse agonist for the CB1 cannabinoid receptor. nih.gov Studies on this molecule demonstrated its ability to compete with both agonist and antagonist radioligands, and to modulate G-protein-mediated signal transduction. nih.gov

Investigation of this compound as a receptor modulator would involve:

Radioligand Binding Assays: To determine its affinity (Ki) for various receptors.

Functional Assays: To characterize its activity as an agonist, antagonist, or inverse agonist by measuring downstream signaling events (e.g., cyclic AMP levels, calcium mobilization). nih.gov

Structure-Activity Relationship (SAR) Studies: To understand how modifications to the aniline (B41778), cyclopentyl, or piperidine rings affect receptor affinity and efficacy.

Metal Complexation Studies and Coordination Chemistry

The nitrogen atoms in the aniline and piperidine moieties of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. The study of how ligands coordinate with metal centers is crucial in fields ranging from catalysis to bioinorganic chemistry. Research on related anilinyl-containing ligands, such as 2-(ortho-anilinyl)-4,4-dimethyl-2-oxazoline, has shown their ability to form stable complexes with transition metals like cobalt(II). researchgate.net Similarly, other nitrogen-containing heterocyclic ligands have been used to create one-dimensional coordination polymers with nickel(II). mdpi.com

A study of the coordination chemistry of this compound would likely involve reacting it with various metal salts (e.g., Ni(II), Co(II), Cu(II), Zn(II)) and characterizing the resulting complexes using techniques such as:

Single-crystal X-ray diffraction to determine the solid-state structure and coordination geometry.

Infrared (IR) and UV-visible spectroscopy to probe the electronic environment of the metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy to study the complex's structure and dynamics in solution.

Principles of Molecular Design for Bioactive Scaffolds

The this compound structure can serve as a starting point for the design of new bioactive molecules through various medicinal chemistry strategies.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful techniques in drug design used to modify a molecule's properties while retaining its biological activity. spirochem.com The aniline group, in particular, is often a target for bioisosteric replacement because it can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites and potential toxicity. nih.gov

Strategies for modifying the this compound scaffold could include:

Aniline Replacement: Replacing the aniline moiety with a bioisostere to improve metabolic stability. Saturated carbocycles, such as bicyclo[1.1.1]pentylamine (BCPA), have emerged as effective sp³-rich surrogates for anilines, offering improved three-dimensionality and resistance to oxidation. nih.govfrontiersin.org

Piperidine Modification: Altering the piperidine ring to explore different interactions with a biological target or to fine-tune physicochemical properties like solubility and lipophilicity.

Cyclopentyl Ring Analogs: Replacing the cyclopentyl group with other cyclic or acyclic linkers to modify the spatial orientation of the piperidine and aniline groups.

The following table presents potential bioisosteric replacements for the aniline fragment.

Original FragmentPotential BioisostereRationale
AnilineBicyclo[1.1.1]pentylamine (BCPA)Increases sp³ character, enhances metabolic stability, reduces risk of reactive metabolite formation. nih.govfrontiersin.org
AnilineAminopyridineModulates electronic properties and introduces hydrogen bonding capabilities.
AnilineSaturated AminoheterocycleImproves solubility and physicochemical properties.

Rational Design Methodologies for Related Chemical Entities

Rational design is a multidisciplinary approach that uses knowledge of a biological target's structure and mechanism to design new, effective molecules. mdpi.comscilit.com This process often involves computational chemistry, structural biology, and synthetic chemistry.

For a scaffold like this compound, rational design could be applied in several ways:

Structure-Based Design: If a biological target is identified, its 3D structure can be used to design analogs of the lead compound with improved binding affinity and selectivity. Docking simulations would be employed to predict how newly designed molecules fit into the target's binding site.

Pharmacophore Modeling: A pharmacophore model could be developed based on the key structural features required for activity. This model would then guide the design of new molecules that retain these essential features while possessing improved drug-like properties.

QSAR (Quantitative Structure-Activity Relationship): By synthesizing and testing a series of related analogs, a QSAR model can be built to correlate chemical structure with biological activity, enabling the prediction of potency for yet-unsynthesized compounds.

The design of bioactive scaffolds is an iterative process, often involving cycles of design, synthesis, and biological testing to optimize for potency, selectivity, and pharmacokinetic properties. mdpi.com

Development of Analytical Methods for Research and Characterization

The rigorous study of "this compound" in academic research necessitates the development of robust analytical methods for its characterization, purity assessment, and quantification. These methods are crucial for ensuring the reliability and reproducibility of experimental results.

Advanced Chromatographic Separations (HPLC, GC) for Purity and Analysis.epa.govresearchgate.netunodc.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and analysis of "this compound". The choice between these methods often depends on the volatility and thermal stability of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC):

Given the presence of the aromatic aniline ring, "this compound" is expected to be UV-active, making HPLC with UV detection a suitable method for its analysis. A reversed-phase HPLC method would likely be effective for separating the compound from non-polar and polar impurities. A typical C18 column could be employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for resolving a wide range of impurities with varying polarities. For the analysis of chiral isomers, a chiral stationary phase would be necessary. unodc.org

A patent for the HPLC analysis of a related compound, 3-aminopiperidine, highlights the use of a derivatization agent (benzoyl chloride) to improve chromatographic properties and UV detection. sielc.com While "this compound" possesses a chromophore, derivatization could still be explored to enhance separation efficiency or detection sensitivity if required.

Gas Chromatography (GC):

Gas chromatography is another viable technique, particularly for assessing the presence of volatile impurities. The thermal stability of "this compound" would need to be confirmed to prevent on-column degradation. A capillary GC column with a non-polar or medium-polarity stationary phase, such as a DB-5ms or OV-17, would be appropriate for separating the compound from related substances. researchgate.netchem-agilent.com A flame ionization detector (FID) would provide a general response for organic compounds, while a nitrogen-phosphorus detector (NPD) would offer enhanced selectivity and sensitivity for this nitrogen-containing molecule. epa.gov For trace analysis in complex matrices, GC coupled with mass spectrometry (GC-MS) would be the method of choice, providing both separation and structural identification of the compound and any impurities. d-nb.infonih.gov Derivatization might also be employed in GC analysis to improve volatility and peak shape. nih.gov

Table 1: Hypothetical Chromatographic Conditions for the Analysis of this compound

ParameterHPLC MethodGC Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water with 0.1% Formic Acid (Gradient)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Temperature AmbientInlet: 250°C, Oven: Gradient (e.g., 100°C to 280°C)
Detection UV at 254 nmFID or NPD
Injection Volume 10 µL1 µL (split or splitless)

Spectroscopic Quantification Techniques for Research Samples

Spectroscopic methods are invaluable for the quantification of "this compound" in research samples, offering rapid and often non-destructive analysis.

UV-Visible Spectroscopy:

The aniline moiety in "this compound" contains a chromophore that absorbs ultraviolet (UV) radiation. This property can be exploited for quantitative analysis using a UV-Visible spectrophotometer. A solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be prepared, and its absorbance measured at the wavelength of maximum absorption (λmax). By constructing a calibration curve using standards of known concentration, the concentration of the compound in unknown samples can be determined based on its absorbance. This method is simple, cost-effective, and suitable for routine analysis of pure samples or formulations where interfering substances are absent. For mixtures, derivative spectrophotometry can be a useful tool to resolve overlapping spectral bands. ajpaonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative NMR (qNMR) is a powerful technique for determining the purity and concentration of organic molecules without the need for a specific reference standard of the analyte. nih.gov For "this compound," specific, well-resolved signals in the ¹H NMR spectrum, such as those from the aromatic protons of the aniline ring or specific protons on the cyclopentyl or piperidine rings, can be integrated. chemicalbook.com By adding a known amount of an internal standard with a known purity to the sample, the absolute quantity of the target compound can be calculated by comparing the integral of its signal to the integral of a signal from the internal standard. This method is highly accurate and provides structural confirmation simultaneously with quantification.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
UV-Visible Spectroscopy λmax in the range of 240-290 nm, characteristic of the aniline chromophore.
¹H NMR Spectroscopy Aromatic protons (aniline ring): ~6.5-7.5 ppm. Protons on the cyclopentyl and piperidine rings: ~1.2-3.5 ppm.
¹³C NMR Spectroscopy Aromatic carbons: ~110-150 ppm. Aliphatic carbons (cyclopentyl and piperidine rings): ~20-60 ppm.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₂₄N₂).

Exploration in Chemical Biology as Probes and Research Tools

While specific studies on "this compound" as a chemical probe are not extensively documented, its structural motifs—the N-aryl piperidine and the cyclopentylamine (B150401)—are present in numerous biologically active molecules. This suggests that the compound could be a valuable starting point for the development of chemical probes to investigate biological systems.

The N-aryl piperidine scaffold is a common feature in compounds targeting various receptors and enzymes in the central nervous system. nih.gov For instance, derivatives of N-aryl piperidine have been developed as potent ligands for histamine (B1213489) H3 receptors. nih.gov The specific substitution pattern on the aryl ring and the piperidine ring is crucial for affinity and selectivity. Therefore, "this compound" could be explored as a potential ligand for various G protein-coupled receptors (GPCRs) or ion channels.

Furthermore, cyclopentylamine derivatives have been investigated for their potential as enzyme inhibitors. mdpi.com For example, certain cyclopentylamine-containing compounds have shown inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. ekb.eg The cyclopentyl group can provide a specific hydrophobic interaction within the active site of an enzyme, while the amino group can form key hydrogen bonds. The combination of the cyclopentyl and piperidinyl groups in "this compound" could lead to novel inhibitory activities against a range of enzymes.

To be utilized as a chemical probe, "this compound" could be modified to incorporate a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to enable visualization or pull-down experiments. Alternatively, a photoaffinity label could be introduced to allow for covalent modification of its biological target upon photoactivation.

Potential for Catalytic Applications (based on related compounds)

The structural features of "this compound" suggest its potential for use in catalysis, primarily as a ligand for transition metal catalysts. The presence of two nitrogen atoms with different steric and electronic environments could allow for effective coordination to a metal center.

N-aryl piperidine moieties have been incorporated into ligands for various catalytic transformations. These ligands can influence the steric and electronic properties of the metal center, thereby controlling the activity and selectivity of the catalyst. For example, N-aryl piperidine-containing ligands have been employed in cross-coupling reactions. researchgate.net

The aminocyclopentyl fragment also offers potential for catalytic applications. Chiral diamines and amino alcohols containing a cyclopentyl backbone have been used as ligands in asymmetric catalysis, proving effective in reactions such as asymmetric hydrogenation and transfer hydrogenation. The rigid cyclopentyl scaffold can create a well-defined chiral environment around the metal center, leading to high enantioselectivity.

Given these precedents, "this compound" could be investigated as a bidentate ligand in which both the aniline and piperidine nitrogens coordinate to a metal. The resulting metal complex could potentially catalyze a variety of organic transformations, including:

Cross-coupling reactions: Such as Suzuki, Heck, or Buchwald-Hartwig aminations, where the ligand can stabilize the active catalytic species.

Hydrogenation and transfer hydrogenation reactions: The ligand could create a chiral environment for the asymmetric reduction of prochiral substrates.

Oxidation reactions: The ligand could support a metal center in various oxidation states, enabling catalytic oxidation processes.

The synthesis of chiral versions of "this compound" would be particularly valuable for its application in asymmetric catalysis.

Q & A

Q. What are the optimized synthetic routes for N-(2-(Piperidin-1-yl)cyclopentyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For example, palladium-catalyzed hydrogenation of intermediates like 1-(2-nitrophenyl)piperidine under reflux with hydrazine hydrate yields amine derivatives (e.g., 95% yield for 2-(piperidin-1-yl)aniline) . Key factors include:

  • Catalyst selection : Palladized charcoal enhances nitro-group reduction efficiency.
  • Solvent system : Ethanol or dichloromethane with triethylamine improves solubility and reaction kinetics.
  • Temperature control : Reflux conditions (e.g., 50–80°C) minimize side reactions.
    Refer to continuous-flow photoredox protocols (e.g., 85% yield in 50 minutes) for scalable synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using chemical shifts (e.g., δ 1.2–3.0 ppm for piperidine protons, δ 6.5–7.3 ppm for aromatic protons). For analogs, coupling constants (e.g., J = 8.4 Hz in cyclopentyl derivatives) confirm stereochemistry .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 315.2035 for structural analogs) .
  • X-ray crystallography : Resolve cyclopentyl-piperidine conformation (if crystallizable) using single-crystal diffraction .

Q. How can researchers assess the biological activity of this compound in vitro?

Methodological Answer:

  • Target selection : Prioritize receptors where piperidine-aniline scaffolds show affinity (e.g., PLD inhibitors like halopemide analogs) .
  • Assay design : Use fluorescence polarization or radioligand binding assays to measure IC50.
  • Controls : Include known inhibitors (e.g., FIPI, VU0155056) to benchmark activity .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze piperidine-cyclopentyl torsion angles.
  • MD simulations : Simulate solvation in water/ethanol to assess flexibility under physiological conditions.
  • Docking studies : Map interactions with targets (e.g., enzymes with hydrophobic pockets) using AutoDock Vina .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. HRMS)?

Methodological Answer:

  • Source identification : Check for residual solvents (e.g., methylene chloride at δ 5.3 ppm) or impurities (e.g., aniline byproducts) .
  • Replicate analysis : Perform triplicate HRMS runs to confirm mass accuracy (±5 ppm).
  • Cross-validation : Compare with synthetic intermediates (e.g., nitro precursors) to trace discrepancies .

Q. What strategies are recommended for designing analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric replacement : Substitute cyclopentyl with spirocyclic or fluorinated groups to enhance metabolic stability .
  • LogP optimization : Introduce hydrophilic groups (e.g., sulfonyl) to reduce lipophilicity while retaining target affinity .
  • In silico ADMET : Use SwissADME to predict permeability and cytochrome P450 interactions .

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Feasible Synthetic Routes

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N-(2-(Piperidin-1-yl)cyclopentyl)aniline
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Reactant of Route 2
N-(2-(Piperidin-1-yl)cyclopentyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.